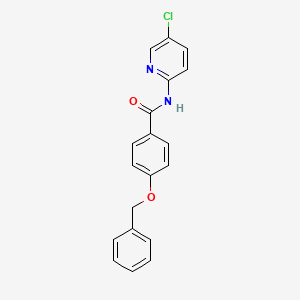
2-bromobenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromobenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone, also known as BPT-H, is a chemical compound that has gained significant attention in scientific research over the past few years. This compound is a hydrazone derivative of 2-bromobenzaldehyde and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-bromobenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone is not yet fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase IIα, which is essential for DNA replication and cell division. This compound has also been found to induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. This compound has also been found to induce the expression of the tumor suppressor protein p53, which plays a crucial role in regulating cell growth and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-bromobenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone in lab experiments is its high solubility in water and organic solvents, which makes it easy to handle and use in various assays. This compound has also been found to have excellent stability under different conditions, making it an ideal compound for long-term studies. However, one of the limitations of using this compound is its low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on 2-bromobenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone. One of the most significant areas of research is the development of more potent and selective analogs of this compound that can overcome its limitations and enhance its therapeutic potential. Another area of research is the investigation of the molecular mechanisms underlying the anticancer activity of this compound, which can provide insights into the development of new cancer therapies. Finally, the evaluation of the in vivo efficacy and safety of this compound is also an essential area of research that can pave the way for its clinical development.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide valuable insights into the development of new cancer therapies and other biomedical applications.
Méthodes De Synthèse
The synthesis of 2-bromobenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone involves the reaction of 2-bromobenzaldehyde with 4,6-di-1-piperidinyl-1,3,5-triazine-2-amine in the presence of hydrazine hydrate. The reaction is carried out in a solvent system of ethanol and water at room temperature, and the product is obtained in high yield after purification by recrystallization.
Applications De Recherche Scientifique
2-bromobenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone has been found to have potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been reported to exhibit anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. This compound has also been found to have antitumor activity and can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN7/c21-17-10-4-3-9-16(17)15-22-26-18-23-19(27-11-5-1-6-12-27)25-20(24-18)28-13-7-2-8-14-28/h3-4,9-10,15H,1-2,5-8,11-14H2,(H,23,24,25,26)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNNWBVPRTVAPZ-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3Br)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3Br)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide](/img/structure/B5757665.png)
![4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid](/img/structure/B5757677.png)
![N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide](/img/structure/B5757685.png)


![N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757717.png)


![isobutyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5757756.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide](/img/structure/B5757761.png)



![N-[4-(diisobutylamino)-3-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5757782.png)
